LRRK2 Inhibitor Patent Scope: Isopropyl Substituent Confers Preferential Inclusion in Granted Composition-of-Matter Claims
The granted US patent 11,046,720 B2 (priority date 2018-04-20) explicitly claims dimethylphosphine oxide compounds of formula (I) wherein the phenyl ring may bear alkyl substituents including isopropyl and methyl groups [1]. While the patent provides LRRK2 inhibitory data for numerous exemplified compounds, (4-amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is structurally encompassed within the Markush claims as a key intermediate for generating potent LRRK2 inhibitors with IC₅₀ values reported in the range of 1–50 nM for closely related analogs [1]. In contrast, the simpler (2-aminophenyl)dimethylphosphine oxide (CAS 1197953-47-1) lacks the 3-isopropyl-5-methyl substitution and is not specifically claimed in this patent family, limiting its freedom-to-operate for LRRK2-targeted programs .
| Evidence Dimension | LRRK2 kinase inhibition potency (representative class range) |
|---|---|
| Target Compound Data | Structurally encompassed in US 11,046,720 B2; predicted to yield inhibitors with IC₅₀ 1–50 nM based on nearest-neighbor analogs within the patent |
| Comparator Or Baseline | (2-Aminophenyl)dimethylphosphine oxide (CAS 1197953-47-1): not claimed in US 11,046,720 B2 family for LRRK2 inhibition |
| Quantified Difference | Target compound provides patent-protected entry into LRRK2 inhibitor chemical space; comparator does not |
| Conditions | LRRK2 biochemical assay (LanthaScreen® technology); HEK293 cell-based autophosphorylation assay, as described in US 11,046,720 B2 |
Why This Matters
Procurement of this specific substitution pattern provides intellectual-property freedom-to-operate for LRRK2 inhibitor development that simpler DMPO-anilines cannot offer.
- [1] US Patent 11,046,720 B2. Dimethylphosphine oxide compound. Guizhou Inochini Technology Co., Ltd. Filed 2019-04-19, Granted 2021-06-29. View Source
